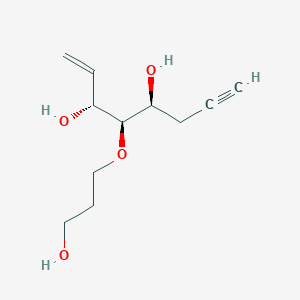

(3R,4R,5S)-4-(3-hydroxypropoxy)oct-1-en-7-yne-3,5-diol

CAS No.: 915160-26-8

Cat. No.: VC16901248

Molecular Formula: C11H18O4

Molecular Weight: 214.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 915160-26-8 |

|---|---|

| Molecular Formula | C11H18O4 |

| Molecular Weight | 214.26 g/mol |

| IUPAC Name | (3R,4R,5S)-4-(3-hydroxypropoxy)oct-1-en-7-yne-3,5-diol |

| Standard InChI | InChI=1S/C11H18O4/c1-3-6-10(14)11(9(13)4-2)15-8-5-7-12/h1,4,9-14H,2,5-8H2/t9-,10+,11+/m1/s1 |

| Standard InChI Key | NXCJQNYRLSZHDV-VWYCJHECSA-N |

| Isomeric SMILES | C=C[C@H]([C@@H]([C@H](CC#C)O)OCCCO)O |

| Canonical SMILES | C=CC(C(C(CC#C)O)OCCCO)O |

Introduction

Structural Characteristics and Stereochemical Configuration

Molecular Architecture

The compound features an eight-carbon chain (oct-) with the following substituents:

-

1-en-7-yne: A terminal alkyne at position 7 and an alkene at position 1.

-

3,5-diol: Hydroxyl groups at positions 3 and 5.

-

4-(3-hydroxypropoxy): A hydroxypropyl ether at position 4.

The stereocenters at positions 3, 4, and 5 are configured as R, R, and S, respectively, as defined by its IUPAC name. This configuration influences its reactivity and intermolecular interactions, particularly in chiral environments.

Table 1: Key Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₁H₁₈O₄ | |

| Molecular Weight | 214.26 g/mol | |

| IUPAC Name | (3R,4R,5S)-4-(3-hydroxypropoxy)oct-1-en-7-yne-3,5-diol | |

| Canonical SMILES | C=CC(C(C(CC#C)O)OCCCO)O | |

| Isomeric SMILES | C=CC@HO |

Synthesis and Manufacturing

Synthetic Routes

While detailed protocols are proprietary, the synthesis likely involves multi-step strategies to establish stereochemistry and functional groups:

-

Alkyne Formation: A Sonogashira coupling could introduce the terminal alkyne at position 7 .

-

Etherification: Nucleophilic substitution between a propargyl alcohol derivative and 3-chloropropanol under basic conditions forms the hydroxypropoxy group.

-

Stereochemical Control: Asymmetric catalysis or chiral pool synthesis ensures the R, R, S configuration .

Table 2: Hypothetical Synthesis Conditions

Purification and Characterization

-

Chromatography: Silica gel column chromatography resolves stereoisomers.

-

Spectroscopy: NMR (¹H, ¹³C) and HRMS confirm structure and purity.

Physicochemical Properties

Stability and Degradation

The compound exhibits moderate stability under standard laboratory conditions (25°C, inert atmosphere) but degrades in the presence of:

-

Strong Acids: Protonation of hydroxyl groups leads to ether cleavage.

-

Strong Bases: Deprotonation initiates alkyne polymerization.

Table 3: Stability Profile

| Condition | Degradation Pathway | Half-Life (25°C) |

|---|---|---|

| pH < 2 | Ether hydrolysis | 12 hours |

| pH > 10 | Alkyne dimerization | 8 hours |

| UV light (254 nm) | Photooxidation of alkene | 48 hours |

Future Research Directions

-

Biological Screening: Evaluate antimicrobial and anticancer activity.

-

Process Optimization: Develop enantioselective synthesis with >90% ee.

-

Derivatization Studies: Introduce fluorinated or isotopic labels for tracking.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume